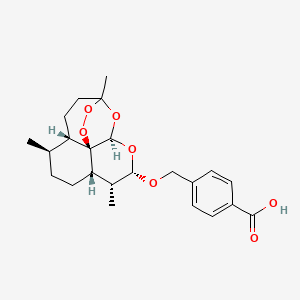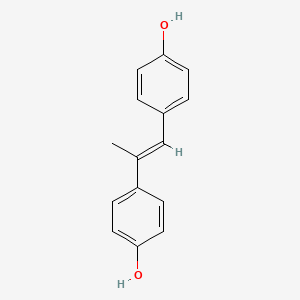
4,4'-Dihydroxy-alpha-methylstilbene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Dihydroxy-alpha-methylstilbene is a chemical compound with the molecular formula C15H14O2. It is a type of stilbenol, characterized by the presence of two hydroxyl groups attached to the aromatic rings and a methyl group on the alpha position of the stilbene backbone . This compound is known for its various applications in scientific research and industry.
Métodos De Preparación
The synthesis of 4,4’-dihydroxy-alpha-methylstilbene typically involves the reaction of appropriate precursors under specific conditions. One common method includes the condensation of 4-hydroxybenzaldehyde with 4-hydroxyacetophenone in the presence of a base, followed by dehydration to form the stilbene structure . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
4,4’-Dihydroxy-alpha-methylstilbene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4’-Dihydroxy-alpha-methylstilbene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,4’-dihydroxy-alpha-methylstilbene involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
4,4’-Dihydroxy-alpha-methylstilbene can be compared with other stilbenes, such as resveratrol and pterostilbene. While all these compounds share a similar stilbene backbone, they differ in their substituents and, consequently, their properties and applications. For instance:
Resveratrol: Known for its antioxidant and anti-inflammatory properties, commonly found in grapes and red wine.
Pterostilbene: Similar to resveratrol but with better bioavailability and potential therapeutic effects. The uniqueness of 4,4’-dihydroxy-alpha-methylstilbene lies in its specific hydroxyl and methyl substituents, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-[(E)-2-(4-hydroxyphenyl)prop-1-enyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11(13-4-8-15(17)9-5-13)10-12-2-6-14(16)7-3-12/h2-10,16-17H,1H3/b11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNXCGMIMVLCRP-ZHACJKMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![O,O,C4-Tris[3-N[-(5-methyl-1,3,4-thiadiazol-2-yl)-propionyl]curcumin](/img/new.no-structure.jpg)
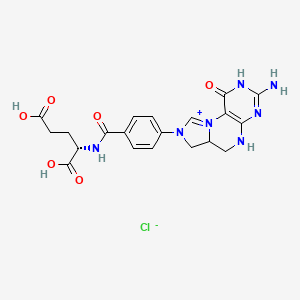
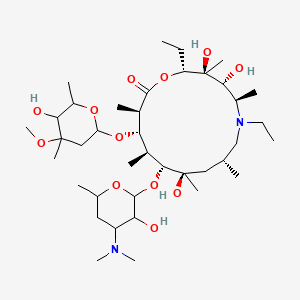
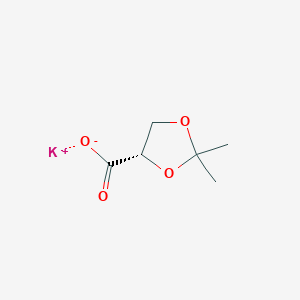
![(2S,4R)-N-[(1S,2S)-1-[(3aS,4R,6R,7R,7aR)-7-hydroxy-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B1141377.png)
![[4-[2-Chloro-1-[[(2S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride](/img/structure/B1141378.png)
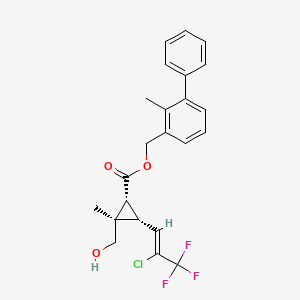

![tert-butyl (2S)-6-[3-hydroxy-5-[(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butyl]-4-[(2S)-3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]pyridin-1-ium-1-yl]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B1141382.png)

